molecular formula C12H14ClNO4S2 B6628270 7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B6628270
M. Wt: 335.8 g/mol
InChI Key: WSNLUNZARYJLSM-UHFFFAOYSA-N
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Description

7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a sulfonyl group

Properties

IUPAC Name

7-(5-chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S2/c1-6-4-10(19-11(6)13)20(17,18)14-7-2-3-9(14)8(5-7)12(15)16/h4,7-9H,2-3,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNLUNZARYJLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N2C3CCC2C(C3)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the bicyclic intermediate using reagents such as sulfonyl chlorides under basic conditions.

    Functionalization of the thiophene ring: The thiophene ring is chlorinated and methylated using appropriate reagents like thionyl chloride and methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the sulfonylation and functionalization steps.

Chemical Reactions Analysis

Types of Reactions

7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The bicyclic structure may also facilitate binding to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5-Bromo-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
  • 7-(5-Fluoro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Uniqueness

The unique combination of the sulfonyl group and the bicyclic structure in 7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid distinguishes it from similar compounds. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

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